

Spectroscopic Characterization of N-(4-Formamidophenyl)formamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(4-Formamidophenyl)formamide

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This technical guide provides an in-depth analysis of the spectroscopic data for **N-(4-Formamidophenyl)formamide**. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights within are grounded in established principles of spectroscopic analysis and supported by data from analogous compounds, providing a robust framework for the characterization of this and related molecules.

Introduction

N-(4-Formamidophenyl)formamide, also known as N,N'-1,4-Phenylenediformamide, is a symmetrical aromatic diamide.^[1] Its structure, featuring a central benzene ring with formamido groups at the para positions, makes it an interesting candidate for studies in medicinal chemistry and materials science, where such scaffolds can influence hydrogen bonding and molecular assembly. Accurate spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of synthesized compounds like this. This guide will delve into the expected spectroscopic signatures of **N-(4-Formamidophenyl)formamide**, providing a predictive yet scientifically grounded analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of **N-(4-Formamidophenyl)formamide** is presented below.

Figure 1: Chemical structure of **N-(4-Formamidophenyl)formamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of **N-(4-Formamidophenyl)formamide**, a relatively simple NMR spectrum is anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals: one for the aromatic protons, one for the N-H protons of the formamido groups, and one for the C-H protons of the formyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for **N-(4-Formamidophenyl)formamide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.5 - 7.7	Singlet	4H	Aromatic protons (H-2, H-3, H-5, H-6)
~ 8.3 - 8.5	Singlet (broad)	2H	Amide N-H
~ 8.6 - 8.8	Singlet	2H	Formyl C-H

Expertise & Experience: The aromatic protons are expected to appear as a singlet due to the magnetic equivalence enforced by the para-substitution pattern. The exact chemical shift will be influenced by the electron-withdrawing nature of the formamido groups. The amide (N-H) proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and can exchange with deuterium in solvents like D₂O, leading to its disappearance. The formyl proton (CHO) is typically found at a downfield chemical shift due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **N-(4-Formamidophenyl)formamide**

Chemical Shift (δ , ppm)	Assignment
~ 118 - 122	Aromatic C-H (C2, C3, C5, C6)
~ 135 - 140	Aromatic C-N (C1, C4)
~ 160 - 165	Carbonyl C=O

Expertise & Experience: In the ^{13}C NMR spectrum, three signals are predicted due to the molecule's symmetry. The aromatic carbons attached to hydrogen will appear in the typical aromatic region. The quaternary carbons attached to the nitrogen atoms will be shifted further downfield. The carbonyl carbons of the formamido groups will have the highest chemical shift, as is characteristic for amide carbonyls.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of **N-(4-Formamidophenyl)formamide** will be dominated by absorptions from the N-H and C=O bonds of the amide groups, as well as vibrations from the aromatic ring.

Table 3: Predicted IR Absorption Bands for **N-(4-Formamidophenyl)formamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300 - 3200	Strong, sharp	N-H stretching
~ 3100 - 3000	Medium	Aromatic C-H stretching
~ 1700 - 1660	Strong, sharp	C=O stretching (Amide I band)
~ 1600 - 1580	Medium	Aromatic C=C stretching
~ 1550 - 1500	Medium	N-H bending (Amide II band)
~ 850 - 800	Strong	para-disubstituted benzene C-H out-of-plane bending

Expertise & Experience: The presence of a sharp, strong band in the region of 3300-3200 cm⁻¹ is a clear indicator of the N-H stretch of a secondary amide. The Amide I band (C=O stretch) is one of the most intense peaks in the spectrum and is a reliable marker for the carbonyl group. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is also a characteristic feature of secondary amides. The strong absorption in the 850-800 cm⁻¹ range is highly diagnostic for a 1,4-disubstituted (para) benzene ring.

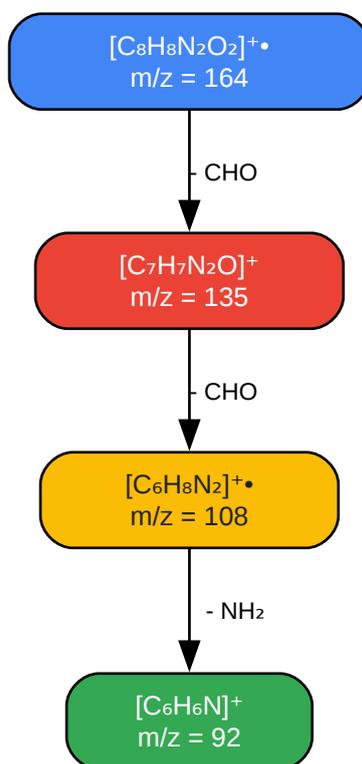
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For **N-(4-Formamidophenyl)formamide** (C₈H₈N₂O₂), the molecular weight is 164.16 g/mol .[\[1\]](#)

Table 4: Predicted Key Mass Spectrometry Peaks for **N-(4-Formamidophenyl)formamide**

m/z	Ion
164	[M] ⁺ • (Molecular ion)
135	[M - CHO] ⁺
108	[M - 2(CHO)] ⁺ • or [H ₂ N-C ₆ H ₄ -NH ₂] ⁺ •
92	[C ₆ H ₄ NH ₂] ⁺

Expertise & Experience: In an electron ionization (EI) mass spectrum, the molecular ion peak $[M]^{+\bullet}$ is expected at m/z 164. A common fragmentation pathway for formamides is the loss of the formyl group (CHO), which would lead to a fragment at m/z 135. Subsequent loss of the second formyl group could lead to the p-phenylenediamine radical cation at m/z 108. Cleavage of the C-N bond could also result in fragments corresponding to the aniline cation at m/z 92.



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Figure 2: Proposed mass spectrometry fragmentation pathway for **N-(4-Formamidophenyl)formamide**.

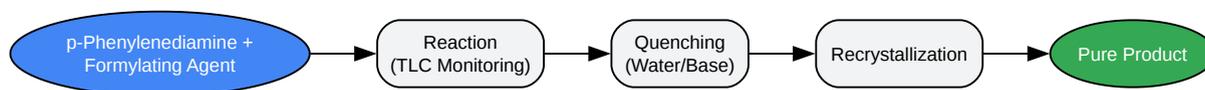
Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of **N-(4-Formamidophenyl)formamide**.

Synthesis of N-(4-Formamidophenyl)formamide

A common method for the synthesis of formamides is the formylation of the corresponding amine.[3]

- **Reaction Setup:** To a solution of p-phenylenediamine in a suitable solvent (e.g., formic acid or a mixture of formic acid and acetic anhydride), slowly add the formylating agent. The reaction can often be performed at room temperature or with gentle heating.
- **Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is quenched with water or a mild base to neutralize any excess acid.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **N-(4-Formamidophenyl)formamide**.



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Figure 3: General workflow for the synthesis of **N-(4-Formamidophenyl)formamide**.

Spectroscopic Analysis

- **NMR Sample Preparation:** Dissolve a small amount of the purified product in a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). Add a small amount of tetramethylsilane (TMS) as an internal standard.^[4]
- **IR Sample Preparation:** Prepare a KBr pellet by grinding a small amount of the solid product with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble compounds, a thin film can be cast from a volatile solvent onto a salt plate.
- **MS Sample Preparation:** For electron ionization mass spectrometry (EI-MS), a small amount of the sample is introduced into the instrument, often via a direct insertion probe, where it is vaporized and ionized.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for **N-(4-Formamidophenyl)formamide**. By leveraging data from analogous compounds and applying fundamental principles of spectroscopy, we have constructed a detailed and predictive analysis of its NMR, IR, and MS spectra. The provided protocols offer a starting point for the synthesis and analysis of this compound. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize **N-(4-Formamidophenyl)formamide** in their scientific endeavors.

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